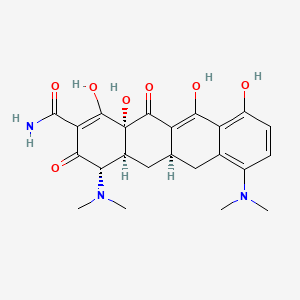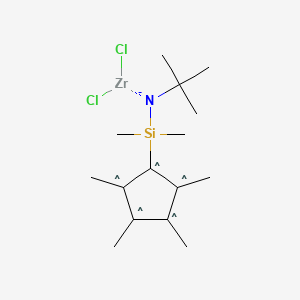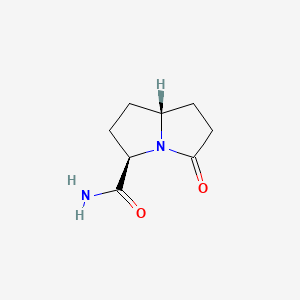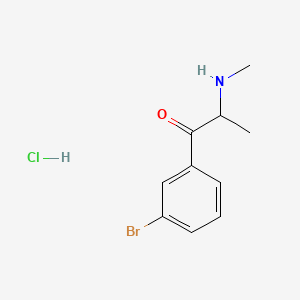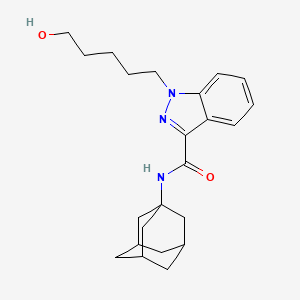
AKB48 N-(5-hydroxypentyl) metabolite
Übersicht
Beschreibung
AKB48 N-(5-Hydroxypentyl)-Metabolit: ist ein synthetischer Cannabinoid-Metabolit. Er ist strukturell mit der Stammverbindung AKB48 verwandt, auch bekannt als APINACA. Synthetische Cannabinoide sind eine Klasse von Verbindungen, die die Wirkungen von Delta-9-Tetrahydrocannabinol, dem aktiven Bestandteil von Cannabis, nachahmen. Der AKB48 N-(5-Hydroxypentyl)-Metabolit zeichnet sich durch das Vorhandensein einer Hydroxylgruppe am fünften Kohlenstoffatom der Pentylkette aus .
Wirkmechanismus
Target of Action
The primary targets of AKB48 N-(5-hydroxypentyl) metabolite are the cannabinoid receptors, specifically the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, pain sensation, appetite, and memory.
Mode of Action
This compound, like other synthetic cannabinoids, binds to the CB1 and CB2 receptors . This binding mimics the effects of naturally occurring cannabinoids, such as anandamide and 2-arachidonoylglycerol. The compound’s interaction with these receptors leads to changes in the release of neurotransmitters in the brain, which can result in alterations in mood, perception, and other cognitive functions .
Biochemical Pathways
It is known that activation of cannabinoid receptors can influence the activity of various signaling pathways, including the adenylate cyclase-camp pathway, the mapk/erk pathway, and the pi3k/akt pathway . These pathways play key roles in cellular processes such as cell proliferation, differentiation, and survival.
Pharmacokinetics
It is known that the compound is a potential urinary metabolite of akb48, characterized by monohydroxylation of the n-alkyl chain This suggests that the compound undergoes metabolism in the body, which can affect its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific physiological context. Due to its activity at cannabinoid receptors, the compound can have a wide range of effects, including alterations in mood, perception, and cognition . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and pH can affect the stability of the compound. Additionally, individual factors, including genetics, age, and health status, can influence how the compound is metabolized and its overall effects
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von AKB48 N-(5-Hydroxypentyl)-Metabolit beinhaltet die Hydroxylierung der N-Pentylkette von AKB48. Dies kann durch verschiedene oxidative Prozesse erreicht werden, die häufig von Cytochrom-P450-Enzymen, insbesondere CYP3A4, vermittelt werden . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Humanlebermikrosomen oder rekombinanten Enzymen in Gegenwart spezifischer Inhibitoren, um die Reaktion zu kontrollieren .
Industrielle Produktionsmethoden: Die industrielle Produktion von AKB48 N-(5-Hydroxypentyl)-Metabolit ist nicht gut dokumentiert, da er hauptsächlich für Forschungszwecke verwendet wird. Der Prozess würde wahrscheinlich eine großtechnische Synthese mit ähnlichen oxidativen Methoden beinhalten, wobei die Reaktionsbedingungen sorgfältig kontrolliert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen: AKB48 N-(5-Hydroxypentyl)-Metabolit unterliegt hauptsächlich oxidativen Reaktionen. Die Hydroxylierung der N-Pentylkette ist eine Schlüsselreaktion, die von Cytochrom-P450-Enzymen vermittelt wird . Andere mögliche Reaktionen umfassen die weitere Oxidation zur Bildung von Carbonsäuren oder Konjugationsreaktionen zur Bildung von Glucuroniden oder Sulfaten.
Häufige Reagenzien und Bedingungen:
Oxidation: Cytochrom-P450-Enzyme, Humanlebermikrosomen, spezifische Inhibitoren.
Konjugation: Glucuronsäure, Schwefelsäure, geeignete Transferasenzyme.
Hauptprodukte:
Oxidation: Bildung von Carbonsäuren.
Konjugation: Bildung von Glucuroniden und Sulfaten.
Analyse Chemischer Reaktionen
Types of Reactions: AKB48 N-(5-hydroxypentyl) metabolite primarily undergoes oxidative reactions. The hydroxylation of the N-pentyl chain is a key reaction, mediated by cytochrome P450 enzymes . Other potential reactions include further oxidation to form carboxylic acids or conjugation reactions to form glucuronides or sulfates.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, human liver microsomes, specific inhibitors.
Conjugation: Glucuronic acid, sulfuric acid, appropriate transferase enzymes.
Major Products:
Oxidation: Formation of carboxylic acids.
Conjugation: Formation of glucuronides and sulfates.
Wissenschaftliche Forschungsanwendungen
AKB48 N-(5-Hydroxypentyl)-Metabolit wird hauptsächlich in der forensischen und toxikologischen Forschung eingesetzt. Er dient als Referenzstandard für die Identifizierung und Quantifizierung von synthetischen Cannabinoid-Metaboliten in biologischen Proben . Dies ist entscheidend für die Drogentests, forensische Untersuchungen und das Verständnis des Metabolismus und der Pharmakokinetik von synthetischen Cannabinoiden .
Wirkmechanismus
Der Wirkmechanismus von AKB48 N-(5-Hydroxypentyl)-Metabolit hängt mit seiner Interaktion mit Cannabinoid-Rezeptoren zusammen, insbesondere mit CB1- und CB2-Rezeptoren. Diese Rezeptoren sind Teil des Endocannabinoid-Systems, das verschiedene physiologische Prozesse reguliert, darunter Schmerzempfindung, Stimmung und Appetit . Der Metabolit entfaltet seine Wirkungen, indem er an diese Rezeptoren bindet und die Wirkung von endogenen Cannabinoiden nachahmt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- 5-Fluor-AKB48 N-(4-Hydroxypentyl)-Metabolit
- JWH 018 Adamantylcarboxamid
- STS-135
Vergleich: AKB48 N-(5-Hydroxypentyl)-Metabolit ist durch die spezifische Hydroxylierung am fünften Kohlenstoffatom der Pentylkette einzigartig. Diese strukturelle Modifikation kann seine Bindungsaffinität und Aktivität an Cannabinoid-Rezeptoren im Vergleich zu anderen ähnlichen Verbindungen beeinflussen . Beispielsweise erhöht die Addition eines Fluoratoms in 5-Fluor-AKB48 N-(4-Hydroxypentyl)-Metabolit die Affinität zu Cannabinoid-Rezeptoren deutlich .
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-1-(5-hydroxypentyl)indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c27-9-5-1-4-8-26-20-7-3-2-6-19(20)21(25-26)22(28)24-23-13-16-10-17(14-23)12-18(11-16)15-23/h2-3,6-7,16-18,27H,1,4-5,8-15H2,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUVNYPOUNCRTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401342413 | |
| Record name | 1-(5-Hydroxypentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401342413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1778734-77-2 | |
| Record name | 1-(5-Hydroxypentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401342413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


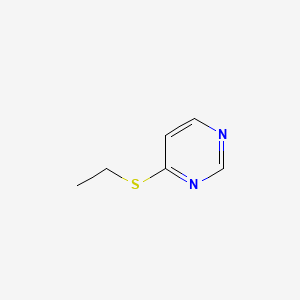
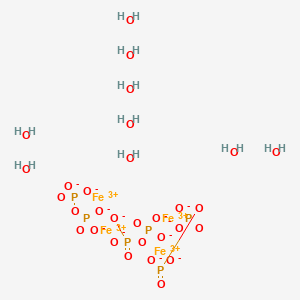

![7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B592862.png)
